molecular formula C31H33N3OS2 B12939508 5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one

5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B12939508
M. Wt: 527.7 g/mol
InChI Key: GYTYGDPOBZAIAI-ADALZIHKSA-N
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Description

5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

The synthesis of 5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one can be achieved through a multi-step reaction process. One common method involves the condensation of appropriate thiazole precursors with other organic reagents under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and catalysts like triethylamine . Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts.

Scientific Research Applications

5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs for treating various diseases.

    Industry: It is used in the development of new materials, including dyes, pigments, and sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Dabrafenib: An anticancer drug that targets specific kinases.

    Dasatinib: Another anticancer agent that inhibits multiple tyrosine kinases.

Properties

Molecular Formula

C31H33N3OS2

Molecular Weight

527.7 g/mol

IUPAC Name

(5Z)-5-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C31H33N3OS2/c1-3-5-6-7-13-22-33-30(35)26(34(31(33)36)24-15-9-8-10-16-24)19-21-28-32(4-2)29-25-17-12-11-14-23(25)18-20-27(29)37-28/h8-12,14-21H,3-7,13,22H2,1-2H3/b26-19-,28-21-

InChI Key

GYTYGDPOBZAIAI-ADALZIHKSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/C=C\2/N(C3=C(S2)C=CC4=CC=CC=C43)CC)/N(C1=S)C5=CC=CC=C5

Canonical SMILES

CCCCCCCN1C(=O)C(=CC=C2N(C3=C(S2)C=CC4=CC=CC=C43)CC)N(C1=S)C5=CC=CC=C5

Origin of Product

United States

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